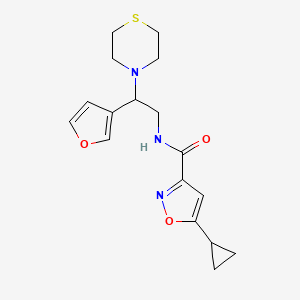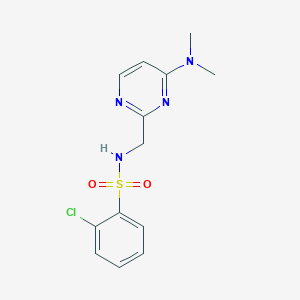![molecular formula C18H18ClN3OS2 B2591465 (5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 898351-35-4](/img/structure/B2591465.png)
(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C18H18ClN3OS2 and a molecular weight of 391.931. It is not intended for human or veterinary use and is for research use only1.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H18ClN3OS2. However, the specific structural details or 3D conformation are not provided in the search results.
Chemical Reactions Analysis
I’m sorry, but the search results did not provide specific information about the chemical reactions involving this compound.
Physical And Chemical Properties Analysis
The compound is described as having a specific chemical structure2. However, the search results did not provide detailed physical and chemical properties such as melting point, boiling point, or solubility.
科学的研究の応用
Synthesis and Antimicrobial Activity
The compound is involved in the synthesis of new pyridine derivatives with potential antimicrobial activity. Patel, Agravat, and Shaikh (2011) demonstrated the synthesis of amide derivatives that exhibited variable and modest activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Spectral Characterization and Antibacterial Activity
Shahana and Yardily (2020) conducted research on novel compounds including (5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, focusing on their structural optimization, theoretical vibrational spectra, and antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).
Synthesis for Antimicrobial Evaluation
Mhaske, Shelke, Raundal, and Jadhav (2014) synthesized a series of derivatives related to the compound for in vitro antibacterial activity evaluation. Their findings suggest moderate to good antimicrobial activity in these compounds (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Exploration of Anticancer and Antiangiogenic Effects
Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, and Rangappa (2010) investigated novel thioxothiazolidin-4-one derivatives, including this compound, for their potential in inhibiting tumor growth and tumor-induced angiogenesis in mice, indicating potential applications in cancer therapy (Chandrappa et al., 2010).
Antimycobacterial and Antifungal Applications
Sathe, Jaychandran, Sreenivasa, and Jagtap (2011) synthesized fluorinated benzothiazolo imidazole compounds, including derivatives of the mentioned compound, which showed promising antimicrobial activity, suggesting its potential in treating mycobacterial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Design and Synthesis for Antipsychotic Activity
Gopi, Sastry, and Dhanaraju (2017) focused on designing and synthesizing novel azodye/Schiff base/Chalcone derivatives, including this compound, assessing their antipsychotic activity, indicating potential therapeutic uses in psychiatry (Gopi, Sastry, & Dhanaraju, 2017).
Safety And Hazards
The compound is not intended for human or veterinary use, indicating that it may pose health risks if improperly handled1. However, the search results did not provide detailed safety and hazard information.
将来の方向性
The future directions for the use and study of this compound are not specified in the search results. As it is for research use only, it may be subject to ongoing scientific investigation1.
Relevant Papers
Unfortunately, the search results did not provide specific papers related to this compound. For a more comprehensive understanding, it would be beneficial to conduct a thorough literature review in scientific databases.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please consult a chemistry professional or refer to scientific literature.
特性
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS2/c1-11-3-4-13-16(12(11)2)20-18(25-13)22-9-7-21(8-10-22)17(23)14-5-6-15(19)24-14/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVOVIVGRFCHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![2-[(4-Aminophenyl)sulfanyl]acetonitrile](/img/structure/B2591388.png)
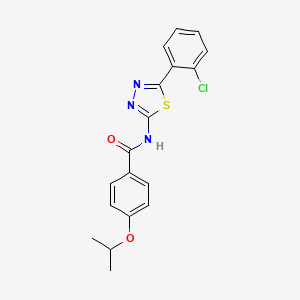
![(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2591392.png)
![2-[4-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B2591393.png)
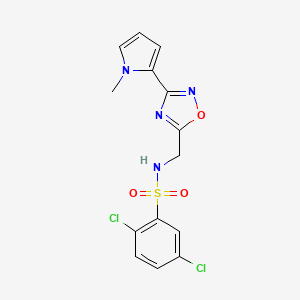
![2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2591395.png)
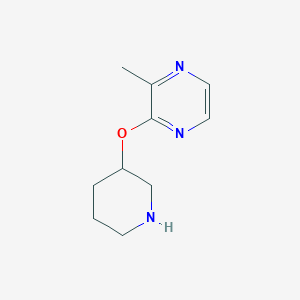
![2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2591397.png)
![2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile](/img/structure/B2591398.png)
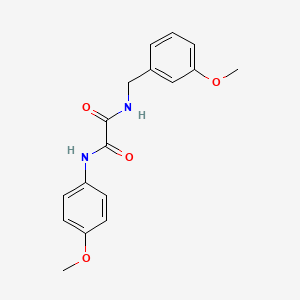
![6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2591401.png)
